molecular formula C6H4F3N B1295354 4-(Trifluoromethyl)pyridine CAS No. 3796-24-5

4-(Trifluoromethyl)pyridine

Cat. No.: B1295354
CAS No.: 3796-24-5
M. Wt: 147.1 g/mol
InChI Key: IIYVNMXPYWIJBL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to the fourth position of a pyridine ring. This compound is a colorless liquid with a pungent odor and is widely used in various chemical reactions due to its unique properties. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable building block in pharmaceuticals, agrochemicals, and material sciences .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. These interactions often result in the formation of reactive intermediates that can further react with biomolecules, influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic stability and reducing toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its biological activity and toxicity. For instance, the formation of reactive intermediates during metabolism can lead to covalent binding with cellular macromolecules, resulting in potential toxic effects . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, targeting to the nucleus can allow the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)pyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Properties

IUPAC Name

4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYVNMXPYWIJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191398
Record name Pyridine, 4-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3796-24-5
Record name 4-(Trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3796-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Trifluoromethyl)pyridine exert its effects in biological systems?

A1: While this compound itself might not have direct biological targets, research primarily utilizes it as a building block for more complex molecules. For instance, it serves as a key component in developing Glycine Transporter 1 (GlyT1) inhibitors. [, ] These inhibitors work by binding to GlyT1, a protein responsible for transporting the neurotransmitter glycine. By blocking GlyT1, these inhibitors increase the extracellular concentration of glycine in the brain, potentially leading to therapeutic effects in conditions like schizophrenia. [, ]

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2: * Molecular Formula: C6H4F3N * Molecular Weight: 147.10 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been conducted to characterize the vibrational frequencies and chemical shifts of this compound. These data provide valuable insights into its molecular structure and properties. [, ]

Q3: What is the solubility of this compound in common solvents?

A3: this compound exhibits solubility in a wide range of organic solvents. [] This property makes it a versatile building block for synthesizing various derivatives and facilitating diverse chemical reactions.

Q4: Are there any known catalytic applications of this compound or its derivatives?

A4: Currently, the research primarily focuses on utilizing this compound as a building block for synthesizing biologically active compounds, including GlyT1 inhibitors, rather than exploring its catalytic properties. [, ]

Q5: How has computational chemistry been used in research related to this compound?

A5: Researchers have employed computational techniques like Density Functional Theory (DFT) to study the molecular structure, vibrational frequencies, and Non-Linear Optical (NLO) behavior of this compound. [, ] DFT calculations offer insights into its electronic structure and properties, aiding in the design and optimization of new derivatives with desired characteristics.

Q6: How do structural modifications of this compound affect the activity and potency of its derivatives?

A6: Research on GlyT1 inhibitors demonstrates the profound impact of structural modifications on biological activity. For example, introducing heteroaromatic rings to the core structure of this compound derivatives led to a significant enhancement in GlyT1 inhibitory activity. [] Further optimization, including the addition of specific substituents, resulted in the discovery of potent inhibitors with nanomolar IC50 values. [, ] This highlights the importance of SAR studies in optimizing the desired biological activity of this compound-based compounds.

Q7: What are the known stability characteristics of this compound and its derivatives?

A7: While specific stability data for this compound might be limited, research emphasizes the importance of incorporating strategies to enhance the stability, solubility, and bioavailability of its derivatives, particularly in the context of drug development. [, ] Formulation approaches aim to protect these compounds from degradation, improve their pharmacokinetic profiles, and ultimately enhance their therapeutic potential.

Q8: What SHE (Safety, Health, and Environment) considerations are associated with this compound and its derivatives?

A8: As with any chemical, handling this compound and its derivatives requires adherence to safety guidelines. It is essential to consider potential hazards, implement appropriate control measures, and promote responsible practices to ensure the well-being of researchers and minimize environmental impact. [, ]

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